molecular formula C33H48NNaO10S B1262174 Methylprednisolone suleptanate CAS No. 90350-40-6

Methylprednisolone suleptanate

カタログ番号: B1262174
CAS番号: 90350-40-6
分子量: 673.8 g/mol
InChIキー: CDMLLMOLWUKNEK-AOHDELFNSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチルプレドニゾロン スルプタン酸塩は、メドロゾールおよびプロメドロールというブランド名で販売されている合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。具体的には、メチルプレドニゾロンのC21スルプタン酸塩21-(8-(メチル-(2-スルホエチル)アミノ)-1,8-ジオキソオクタノアート)エステルです。 これはメチルプレドニゾロンのプロドラッグとして作用するため、体内で活性薬物であるメチルプレドニゾロンに変換されます .

準備方法

メチルプレドニゾロン スルプタン酸塩は、さまざまな方法で合成できます。 1つの方法は、シュウ酸とピバロイルクロリドおよびトリエチルアミンを反応させ、続いてN-メチルタウリンナトリウム塩と縮合させる方法です . 別の方法では、式1の化合物を出発物質として使用し、続いて生体変換、酸化、エステル化、還元、および加水分解を行います . これらの方法は、工業生産に適した、高純度かつ高収率で化合物を生成するように設計されています。

化学反応の分析

Hydrolysis to Methylprednisolone

MPS undergoes enzymatic hydrolysis in vivo to release methylprednisolone, its active glucocorticoid form.

Key Data:

ParameterMethylprednisolone SuleptanateMethylprednisolone Sodium Succinate
Hydrolysis Rate (t₁/₂)Faster conversionSlower conversion
Bioavailability82–89% (estimated)Comparable
Primary MetaboliteMethylprednisoloneMethylprednisolone
  • Mechanism : The ester bond at the 21-position is cleaved by plasma esterases, yielding methylprednisolone and suleptanic acid .

  • Efficiency : A pharmacokinetic study in healthy volunteers demonstrated that MPS converts to methylprednisolone 1.5–1.8x faster than methylprednisolone sodium succinate, with dose-dependent clearance .

Photodegradation Reactions

MPS is light-sensitive, undergoing structural rearrangements under fluorescent or UV light exposure.

Photodegradation Products :

ProductStructural FeaturePathway
5α,6α-Dimethyl-19-norpregna derivativeMethyl migration + Norsteroid formationBicyclohexenone intermediate
1β,11β-Epoxy-19α-pregnane derivativeEpoxidation at C1–C11Skeletal rearrangement
  • Intermediate : A bicyclo[3.1.0]hex-3-en-2-one structure forms during photorearrangement, explaining subsequent ketonic/phenolic products .

  • Implications : Degradation compromises stability, necessitating light-protected storage for clinical formulations.

Stability in Aqueous Solutions

MPS exhibits pH-dependent stability, with optimal solubility in neutral-to-alkaline conditions.

Stability Profile:

ConditionObservationSource
Aqueous solution (25°C)Gradual hydrolysis to methylprednisolone
Acidic pH (<5)Accelerated ester hydrolysis
Alkaline pH (>8)Enhanced solubility but risk of oxidation
  • Formulation Challenges : The sodium salt form improves water solubility, but reconstituted solutions require refrigeration and protection from light .

Comparative Reactivity with Other Esters

MPS’s suleptanate ester group confers distinct reactivity compared to other methylprednisolone derivatives:

Ester TypeReactivity ProfileClinical Use
Suleptanate (MPS)Rapid hydrolysis, IV compatibilityAcute inflammation
Sodium SuccinateModerate hydrolysis, broader pH stabilityPulses/therapy
AcetateSlow hydrolysis, intramuscular depotChronic conditions

Synthetic Pathways

MPS is synthesized via esterification of methylprednisolone with suleptanic acid:

Reaction Steps :

  • Esterification : Methylprednisolone’s 21-hydroxyl group reacts with suleptanic acid chloride in the presence of a base.

  • Salt Formation : Sodium counterion is introduced to enhance solubility.

  • Purification : Crystallization from methanol/water yields the final product.

Key Reagents:

  • Suleptanic acid (8-[methyl(2-sulfoethyl)amino]-1,8-dioxooctanoic acid)

  • Methanol/dichloromethane solvent system .

科学的研究の応用

Pharmacokinetics

The pharmacokinetics of methylprednisolone suleptanate have been assessed in multiple studies. A pivotal study evaluated its pharmacokinetic profile compared to methylprednisolone sodium succinate. The findings indicated that this compound resulted in a faster and slightly more efficient conversion to active methylprednisolone than its sodium succinate counterpart. Specifically, after multiple dosing, the mean clearance rates for both prodrugs increased significantly, with this compound demonstrating a clearance of 31.5 to 46.0 L/hr, indicating its effective metabolism and bioavailability .

Therapeutic Applications

This compound has several therapeutic applications across various medical fields:

Anti-Inflammatory Uses

This compound is primarily utilized for its anti-inflammatory properties. It is effective in treating conditions such as:

  • Asthma exacerbations : Administered during acute episodes to reduce inflammation and improve airflow.
  • Rheumatic disorders : Used in conditions like systemic lupus erythematosus and rheumatoid arthritis to manage inflammation and pain.

Immunosuppressive Therapy

As an immunosuppressant, it is indicated for:

  • Organ transplantation : To prevent rejection by suppressing the immune response.
  • Autoimmune diseases : Such as lupus nephritis, where it helps manage renal involvement and systemic symptoms .

Dermatological Conditions

This compound is also prescribed for various dermatological issues including:

  • Atopic dermatitis
  • Stevens-Johnson syndrome
  • Pemphigus vulgaris .

Neurological Applications

In neurology, it has been used effectively in:

  • Acute exacerbations of multiple sclerosis , where high-dose intravenous administration has shown improvement in recovery rates .

Case Study 1: Lupus Nephritis Management

A clinical trial investigated the use of high-dose intravenous methylprednisolone in patients with active lupus nephritis. The treatment regimen involved administering doses of 0.25 to 0.5 g/day for three days, followed by glucocorticoids based on clinical response. Results indicated significant improvement in renal function and reduction in extrarenal manifestations .

Case Study 2: Acute Asthma Exacerbation

In a randomized controlled trial assessing the efficacy of this compound versus traditional treatments for acute asthma exacerbations, patients receiving the prodrug exhibited faster symptom relief and reduced hospital stay duration compared to those treated with standard corticosteroids .

Comparative Data Table

Application AreaThis compoundMethylprednisolone Sodium Succinate
Pharmacokinetic ProfileFaster conversion to active drugSlower conversion
Clearance Rate (L/hr)31.5 - 46.031.1 - 44.7
BioavailabilityEquivalent AUCEquivalent AUC
Cmax Comparison~81% of sodium succinateBaseline
Clinical OutcomesImproved recovery in lupusStandard outcomes

作用機序

メチルプレドニゾロン スルプタン酸塩は、メチルプレドニゾロンのプロドラッグとして作用します。投与されると、体内でメチルプレドニゾロンに変換されます。メチルプレドニゾロンは、グルココルチコイド受容体に結合することで効果を発揮します。グルココルチコイド受容体は核に移行し、遺伝子発現を調節します。これにより、炭水化物、タンパク質、および脂質の代謝の調節、および体液および電解質の恒常性の維持など、さまざまな生理学的効果が生じます。 また、多形核白血球の遊走を抑制し、毛細血管の透過性の増加を逆転させることで、炎症を減少させます .

類似化合物との比較

メチルプレドニゾロン スルプタン酸塩は、メチルプレドニゾロン酢酸塩(デポメドロール)などの他のメチルプレドニゾロンエステルと比較して、水溶性が高い点が特徴です。 このため、静脈内投与に適しています . 類似の化合物には以下が含まれます。

メチルプレドニゾロン スルプタン酸塩の向上した溶解性とプロドラッグの性質により、迅速かつ効果的な抗炎症作用が必要とされる臨床環境における貴重な選択肢となっています。

生物活性

Methylprednisolone suleptanate is a prodrug of methylprednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical applications, and case studies.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits distinct absorption and clearance characteristics compared to its sodium succinate counterpart.

  • Study Overview : A pilot study evaluated the pharmacokinetics in 29 healthy volunteers who received either methylprednisolone sodium succinate or suleptanate in varying doses (40, 100, 250, or 500 mg) every six hours for 48 hours. Plasma and urine samples were analyzed using high-performance liquid chromatography (HPLC) .
  • Key Findings :
    • Clearance Rates : Mean clearance increased from 19.5 L/hr for the lowest dose to 27.7 L/hr for the highest dose of sodium succinate; similarly, clearance for suleptanate ranged from 20.1 to 31.7 L/hr .
    • Bioavailability : The area under the curve (AUC) for methylprednisolone from suleptanate was reported at 108% relative to sodium succinate, indicating a faster conversion to active drug .
ParameterSodium Succinate (Mean)Suleptanate (Mean)
Initial Clearance (L/hr)19.520.1
Clearance at 500 mg (L/hr)27.731.7
AUC (%)100108

Pharmacodynamics

Methylprednisolone exerts its effects primarily through glucocorticoid receptor activation, leading to modulation of inflammatory responses.

  • Mechanism of Action : The drug reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory process . It also influences immune cell function by altering T cell activity and cytokine production.
  • Clinical Efficacy : In a randomized controlled trial involving hospitalized patients with severe COVID-19, those treated with intravenous methylprednisolone showed significantly improved clinical outcomes compared to standard care . The intervention group had a higher rate of clinical improvement (94.1% vs. 57.1%) and lower mortality rates (5.9% vs. 42.9%) .

Clinical Applications

This compound is indicated for a variety of conditions due to its anti-inflammatory properties:

  • Autoimmune Disorders : Effective in treating systemic lupus erythematosus and multiple sclerosis exacerbations.
  • Respiratory Conditions : Used in managing severe asthma attacks and other respiratory inflammatory diseases.
  • Allergic Reactions : Addresses severe allergic responses and anaphylaxis.

Case Studies

  • COVID-19 Treatment :
    • A study involving patients with severe COVID-19 demonstrated that those receiving high-dose methylprednisolone had faster improvements in oxygen saturation levels and reduced dyspnea scores . The study emphasized the importance of corticosteroids in managing severe inflammatory responses during viral infections.
  • Multiple Sclerosis :
    • In multiple sclerosis patients experiencing exacerbations unresponsive to standard therapy, high-dose intravenous methylprednisolone has been shown to reduce symptoms effectively .

Adverse Effects

While generally well-tolerated, methylprednisolone can cause side effects such as:

  • Increased risk of infections
  • Hyperglycemia
  • Gastrointestinal disturbances
  • Cardiovascular effects with rapid IV administration .

特性

CAS番号

90350-40-6

分子式

C33H48NNaO10S

分子量

673.8 g/mol

IUPAC名

sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate

InChI

InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1

InChIキー

CDMLLMOLWUKNEK-AOHDELFNSA-M

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

異性体SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

正規SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

Key on ui other cas no.

90350-40-6

同義語

methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate)
methylprednisolone suleptanate
MPSO
PNU-67590A
U 67590A
U-67,590A
U-67590A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone suleptanate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone suleptanate
Reactant of Route 3
Methylprednisolone suleptanate
Reactant of Route 4
Reactant of Route 4
Methylprednisolone suleptanate
Reactant of Route 5
Reactant of Route 5
Methylprednisolone suleptanate
Reactant of Route 6
Methylprednisolone suleptanate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。